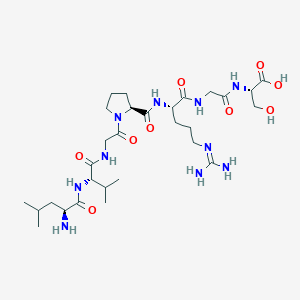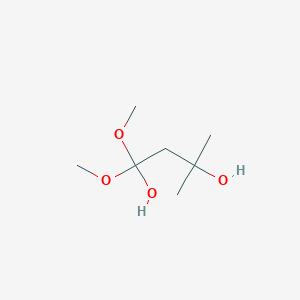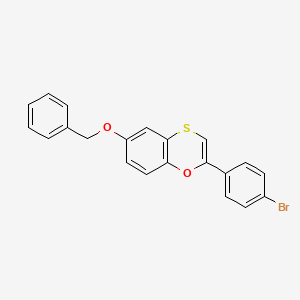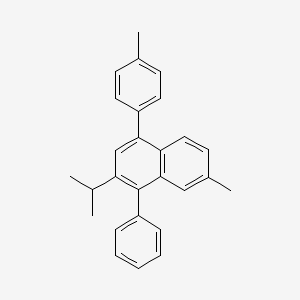![molecular formula C17H18O2S B15171305 Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate CAS No. 919089-28-4](/img/structure/B15171305.png)
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate is an organic compound with the molecular formula C17H18O2S It is a derivative of benzoic acid and contains a sulfanyl group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be achieved through several methods. One common approach involves the reaction of 2-mercaptobenzoic acid with 4-isopropylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the sulfanyl linkage.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-isopropylphenyl is coupled with 2-bromobenzoic acid in the presence of a palladium catalyst and a base. This method offers high yields and functional group tolerance, making it suitable for large-scale synthesis .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[4-(methyl)phenyl]sulfanyl}benzoate: Similar structure but with a methyl group instead of a propan-2-yl group.
Methyl 2-{[4-(tert-butyl)phenyl]sulfanyl}benzoate: Contains a tert-butyl group, offering different steric and electronic properties.
Methyl 2-{[4-(phenyl)phenyl]sulfanyl}benzoate: Features a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
919089-28-4 |
|---|---|
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
methyl 2-(4-propan-2-ylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(18)19-3/h4-12H,1-3H3 |
Clé InChI |
CWVXFHURAKYDAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)

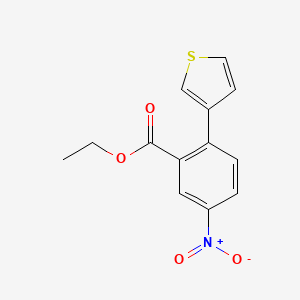
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)

